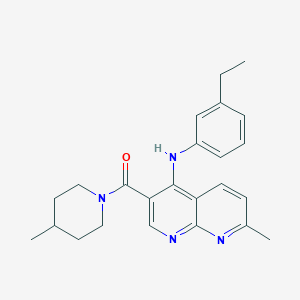

N-(3-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

This compound belongs to the 1,8-naphthyridine family, a class of heterocyclic aromatic molecules with two fused pyridine rings. Key structural features include:

- 7-Methyl group: Enhances lipophilicity and may influence steric interactions.

- 3-(4-Methylpiperidine-1-carbonyl): A six-membered piperidine ring with a methyl substituent at position 4, connected via a carbonyl group. This moiety likely improves solubility and target binding.

- N-(3-ethylphenyl): A 3-ethyl-substituted phenyl group at the 4-amine position, contributing to hydrophobic interactions.

Properties

IUPAC Name |

[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-18-6-5-7-19(14-18)27-22-20-9-8-17(3)26-23(20)25-15-21(22)24(29)28-12-10-16(2)11-13-28/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPVLAWMMOYVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The table below highlights structural differences among 1,8-naphthyridin-4-amine derivatives:

Key Observations

Piperidine vs. Thiomorpholine () :

- The target’s 4-methylpiperidine group offers a six-membered ring with a methyl substituent, optimizing steric and electronic properties for target binding.

- Thiomorpholine (in L968-0489) contains a sulfur atom, which may alter hydrogen-bonding capacity and metabolic stability .

Aryl Substituent Effects :

- 3-Ethylphenyl (target): Ethyl provides moderate lipophilicity, favoring membrane permeability.

- 3-Fluorophenyl (): Fluorine’s electronegativity enhances dipole interactions but reduces lipophilicity compared to ethyl .

- 3,4-Dimethoxyphenyl (): Methoxy groups improve solubility but may reduce blood-brain barrier penetration .

Trifluoromethyl Derivatives () :

- Compounds like 3e feature a trifluoromethyl group at position 5, which is absent in the target. This electron-withdrawing group could enhance metabolic stability but increase molecular weight .

Pharmacological Implications

- PDE10A Inhibition () : A structurally distinct naphthyridine (compound 8) shows potent PDE10A inhibition, suggesting the target’s piperidine carbonyl group may similarly target enzyme active sites.

- Inhibitory Activity () : Derivatives with morpholine or sulfonamide groups exhibit inhibitory effects, implying the target’s 4-methylpiperidine could enhance selectivity for kinase or protease targets .

Biological Activity

N-(3-ethylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, biological interactions, and therapeutic potential based on diverse research findings.

Structural Features

The compound possesses a naphthyridine core, which is well-known for its diverse biological activities. Its molecular formula is , indicating the presence of functional groups such as amides and ketones that are crucial for biological interactions. The unique combination of a piperidine moiety and an ethylphenyl group enhances its chemical diversity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is effective for forming carbon-carbon bonds. The optimization of this reaction can lead to high yields and purity, making it suitable for industrial applications .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The binding to these targets can lead to significant changes in cellular function, which may translate into therapeutic effects .

Antitumor Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit considerable antitumor activity. Studies have shown that such compounds can inhibit specific protein targets involved in cancer progression, making them candidates for targeted therapies against resistant cancer types .

Case Studies and Research Findings

- Antioxidant Properties : Several studies have highlighted the antioxidant properties of naphthyridine derivatives. These compounds can scavenge free radicals, thereby reducing oxidative stress within cells .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory effects. Research suggests that naphthyridine derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .

- Pharmacological Profiles : A comparative analysis of similar compounds shows that this compound exhibits a unique pharmacological profile due to its specific combination of functional groups. This uniqueness may enhance its efficacy compared to simpler analogs .

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Antitumor Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | C₁₈H₃₁N₃O₂ | Yes | Yes | Yes |

| 1-Oxo-2,7-naphthyridine Derivative | Varies | Moderate | Yes | Moderate |

| Piperidine Derivative | Varies | Low | Yes | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.